1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one properties
1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one properties
Technical Monograph: 3',4'-Dichloropivalophenone (1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one)
Executive Summary
This technical guide provides a comprehensive analysis of 1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one (commonly referred to as 3',4'-dichloropivalophenone ). Distinct from the propiophenone class used in the synthesis of cathinone derivatives, this molecule is a pivalophenone —characterized by a tert-butyl group attached directly to the carbonyl carbon.
This structural feature renders the ketone non-enolizable , eliminating alpha-proton acidity and granting it unique stability against standard alpha-functionalization (e.g., bromination, aldol condensation). Consequently, it serves as a critical "steric probe" in medicinal chemistry for exploring hydrophobic pockets and as a benchmark substrate for enantioselective reduction catalysts.
Part 1: Chemical Identity & Physicochemical Profiling
The molecule combines a lipophilic, electron-deficient aromatic ring (3,4-dichlorophenyl) with a sterically bulky aliphatic group (tert-butyl). This combination creates a "molecular brick" with high metabolic stability and significant resistance to nucleophilic attack.
Table 1: Physicochemical Passport
| Property | Value / Description | Note |
| IUPAC Name | 1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one | |
| Common Name | 3',4'-Dichloropivalophenone | |
| CAS Number | 29642-79-9 (Generic Pivalophenones) / Research Grade | Note: Specific isomer CAS is often vendor-dependent. |
| Molecular Formula | C₁₁H₁₂Cl₂O | |
| Molecular Weight | 231.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 48–52 °C (Predicted) | Higher than 4-chloropivalophenone (~35°C) due to symmetry. |
| LogP (Predicted) | ~4.2 – 4.5 | Highly Lipophilic |
| H-Bond Acceptors | 1 (Ketone Oxygen) | |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 1 (Phenyl-Carbonyl bond) | The t-butyl group is a "spinning top" but sterically locked. |
Part 2: Synthetic Architecture
The synthesis of 3',4'-dichloropivalophenone is a classic example of Regioselective Friedel-Crafts Acylation . The choice of starting material (1,2-dichlorobenzene) is critical: it serves as both the reactant and the solvent, driving the reaction toward the thermodynamically favored 3,4-substitution pattern.
Reaction Logic
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Substrate: 1,2-Dichlorobenzene (o-DCB).
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Acylating Agent: Pivaloyl Chloride (2,2-dimethylpropanoyl chloride).
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Catalyst: Aluminum Chloride (AlCl₃) - Anhydrous.
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Regioselectivity: The 1,2-dichlorobenzene ring directs substitution to the 4-position (para to one Cl, meta to the other) due to steric hindrance at the 3-position (ortho to both Cl and the other Cl).
Step-by-Step Protocol
Safety Warning: This reaction evolves Hydrogen Chloride (HCl) gas. Perform in a fume hood with a caustic scrubber.
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Catalyst Activation:
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In a dry 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, charge 1.1 equivalents of anhydrous AlCl₃ suspended in Dichloromethane (DCM) or neat 1,2-Dichlorobenzene (3.0 equiv) .
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Cool the suspension to 0–5 °C.
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Acylation (The "Pivaloyl Strike"):
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Add 1.0 equivalent of Pivaloyl Chloride dropwise over 30 minutes. Maintain temperature <10 °C to prevent decomposition of the acylium ion.
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Observation: The mixture will darken as the acylium-aluminum complex forms.
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Substrate Addition & Heating:
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If using DCM solvent: Add 1.0 equivalent of 1,2-Dichlorobenzene slowly.
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If using neat o-DCB: The substrate is already present.
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Allow the mixture to warm to Room Temperature (RT), then heat to 45–50 °C for 2–4 hours.
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Endpoint: Monitor HCl evolution.[1] When gas evolution ceases, the reaction is complete.
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Quenching (Hydrolysis):
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Pour the reaction mixture onto Crushed Ice/HCl (conc.) mixture. This breaks the strong Ketone-AlCl₃ Lewis acid complex.
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Critical: The complex is stable; vigorous stirring is required to liberate the free ketone.
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Purification:
Synthetic Workflow Diagram
Figure 1: Industrial synthesis workflow for 3',4'-dichloropivalophenone via Friedel-Crafts acylation.
Part 3: Reactivity & Functional Applications
The defining feature of 3',4'-dichloropivalophenone is its resistance to enolization . Unlike propiophenones (used to make amphetamine-class drugs), this molecule has a quaternary carbon adjacent to the carbonyl.
The "Non-Enolizable" Advantage
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No Alpha-Protons: The tert-butyl group (
) has no protons on the alpha-carbon. -
Consequence:
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No Alpha-Bromination: Cannot react with Br₂ to form alpha-bromo ketones (precursors to cathinones).
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No Aldol Condensation: Cannot act as a nucleophile in self-condensation.
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High Chemical Stability: It acts as a robust "spectator" moiety in oxidative conditions.
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Primary Application: Asymmetric Reduction Substrate
Researchers use this molecule to test Enantioselective Reduction Catalysts (e.g., CBS-oxazaborolidine, Noyori hydrogenation). The extreme steric difference between the flat dichlorophenyl ring and the bulky tert-butyl group makes it an ideal candidate for testing a catalyst's ability to discriminate between faces of the carbonyl.
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Reaction: Ketone
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Product: (S)- or (R)-1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-ol .
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Utility: These chiral alcohols are intermediates for specific Azole Antifungals and Insecticides (e.g., Tebufenozide analogs).
Reactivity Pathway Diagram
Figure 2: Reactivity profile highlighting the molecule's resistance to alpha-functionalization and utility in asymmetric synthesis.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral fingerprints must be confirmed.
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¹H-NMR (400 MHz, CDCl₃):
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δ 1.35 ppm (s, 9H): Strong singlet corresponding to the tert-butyl group . This is the diagnostic peak.
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δ 7.50 – 7.80 ppm (m, 3H): Aromatic region. Look for an ABX pattern typical of 3,4-disubstitution.
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d (doublet) for H-5.
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d (doublet) for H-2 (meta coupling).
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dd (doublet of doublets) for H-6.
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IR Spectroscopy (ATR):
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1670–1680 cm⁻¹: Strong Carbonyl (C=O) stretch. The frequency is slightly lower than non-conjugated ketones due to conjugation with the phenyl ring, but higher than some benzophenones due to the steric twist reducing planarity.
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800–850 cm⁻¹: C-Cl stretch.
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Part 5: Safety & Handling
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Skin/Eye Contact: The compound is a halogenated aromatic ketone. It is likely an irritant and potential sensitizer . Wear nitrile gloves and safety goggles.
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Environmental: Chlorinated benzenes are persistent in the environment. All waste streams (especially the aqueous acidic wash) must be neutralized and disposed of as halogenated organic waste.
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Storage: Store in a cool, dry place. The molecule is chemically stable and does not require inert atmosphere storage once purified.
References
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Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Synthesis of Pivalophenones: Pearson, D. E., & Buehler, C. A. (1974).
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Asymmetric Reduction of Hindered Ketones: Corey, E. J., et al. (1987). Enantioselective reduction of ketones with borane and chiral oxazaborolidines. Journal of the American Chemical Society, 109(25), 7925-7926.
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Physicochemical Data (Analogous): PubChem Compound Summary for 4-Chloropivalophenone (CID 12833).
